molecular formula C18H24N2O2 B5625105 6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol

6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol

Cat. No. B5625105
M. Wt: 300.4 g/mol
InChI Key: IXKMEAVFDWIZDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinol derivatives involves a series of chemical reactions starting from readily available materials. For instance, Xiao-kai et al. (2013) described a synthesis method involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and methyl vanillate as starting materials, obtaining the target compound through steps including deprotection, methylation, nitration, reduction, and Niementowski cyclization, achieving an overall yield of 56% (Xiao-kai, 2013).

Molecular Structure Analysis

Quinolinol derivatives exhibit complex molecular structures that can be elucidated through spectral characterization techniques such as FTIR, NMR, and UV spectroscopy. Sarkar et al. (2021) conducted a study on quinazolinone derivatives, utilizing density functional theory (DFT) calculations to analyze vibrational properties, charge distribution, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinolinol compounds can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. Dyablo et al. (2015) reported the synthesis of quinoline derivatives involving reactions with dimethylamine solution in alcohol, leading to aminodehalogenation and the nucleophilic substitution of methoxy groups (Dyablo et al., 2015).

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as solubility, melting point, and stability, can be significantly influenced by their molecular structure. Hirano et al. (2004) discussed the strong fluorescence of 6-methoxy-4-quinolone derivatives in a wide pH range, highlighting their stability against light and heat, making them useful for biomedical analysis (Hirano et al., 2004).

properties

IUPAC Name

6-methoxy-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12-6-8-20(9-7-12)11-16-13(2)19-17-5-4-14(22-3)10-15(17)18(16)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKMEAVFDWIZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methyl-3-[(4-methylpiperidin-1-YL)methyl]quinolin-4-OL

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